4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide
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Overview
Description
4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a picolinamide core.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the dimethylamino and methylthio groups are added via nucleophilic substitution reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropoxy group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylamino groups play a crucial role in binding to these targets, while the methylthio group can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)picolinamide can be compared with similar compounds such as:
5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)picolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and methylthio groups swapped.
4-Cyclopropoxy-5-(methylthio)picolinamide: This compound lacks the dimethylamino group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-5-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-6-10(16-8-4-5-8)11(17-3)7-13-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
PKNBSNONSLVXER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)SC |
Origin of Product |
United States |
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